molecular formula C7H7NO3 B141934 Salicylhydroxamic acid CAS No. 89-73-6

Salicylhydroxamic acid

Cat. No. B141934
Key on ui cas rn: 89-73-6
M. Wt: 153.14 g/mol
InChI Key: HBROZNQEVUILML-UHFFFAOYSA-N
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Patent
US05872224

Procedure details

SHA-Sepharose 4B was prepared by mixing 130 mg of (6-aminohexanoyl)-4-amino-methylsalicylhydroxamic acid (SHA--Z--NH2), dissolved in 30 mL 0.2M NaHCO3, with 6.5 g HCl washed CNBr activated Sepharose 4B (Pharmacia) overnight at room temperature. After the coupling reaction, 2 mL of 0.5M Tris, pH 8.5 were added and the gel slurry mixed at room temperature for 1 hour, and washed with water, 0.5M NaCl, and water again. The resulting SHA-Sepharose 4B was suspended in 30 mL of 20% ethanol, and stored at 4° C.
Name
(6-aminohexanoyl)-4-amino-methylsalicylhydroxamic acid
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NCCCCCC([C:9]1[C:18](N)=[CH:17][CH:16]=[C:11]([C:12]([NH:14][OH:15])=[O:13])[C:10]=1[O:20]C)=O.Cl>C([O-])(O)=O.[Na+]>[C:12]([NH:14][OH:15])(=[O:13])[C:11]1[C:10](=[CH:9][CH:18]=[CH:17][CH:16]=1)[OH:20] |f:2.3|

Inputs

Step One
Name
(6-aminohexanoyl)-4-amino-methylsalicylhydroxamic acid
Quantity
130 mg
Type
reactant
Smiles
NCCCCCC(=O)C1=C(C(C(=O)NO)=CC=C1N)OC
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed CNBr
CUSTOM
Type
CUSTOM
Details
Sepharose 4B (Pharmacia) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
After the coupling reaction, 2 mL of 0.5M Tris, pH 8.5
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
the gel slurry mixed at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with water, 0.5M NaCl, and water again
CUSTOM
Type
CUSTOM
Details
stored at 4° C.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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